Benzyl N-(4-chloro-3-fluorophenyl)carbamate
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Overview
Description
Benzyl N-(4-chloro-3-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11ClFNO2 It is a derivative of carbamate, featuring a benzyl group attached to a carbamate moiety, which is further substituted with a 4-chloro-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-chloro-3-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-3-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-chloro-3-fluorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: 4-chloro-3-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Benzyl N-(4-chloro-3-fluorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Benzyl N-(4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-chloro-4-fluorophenyl)carbamate
- Benzyl N-(4-chloro-2-fluorophenyl)carbamate
- Benzyl N-(4-chloro-3-methylphenyl)carbamate
Uniqueness
Benzyl N-(4-chloro-3-fluorophenyl)carbamate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
benzyl N-(4-chloro-3-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQRRBZEWJDIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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